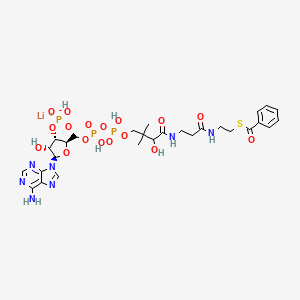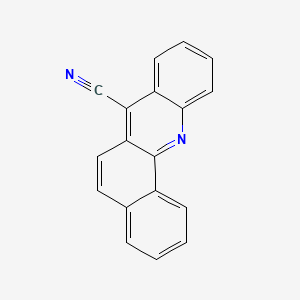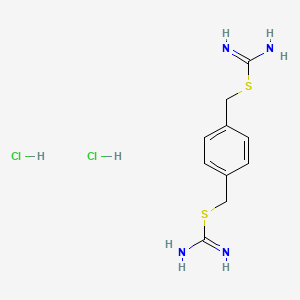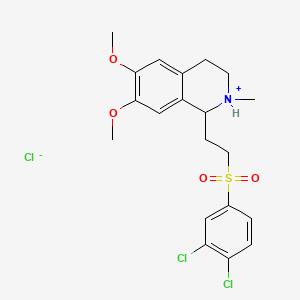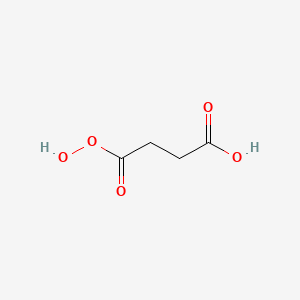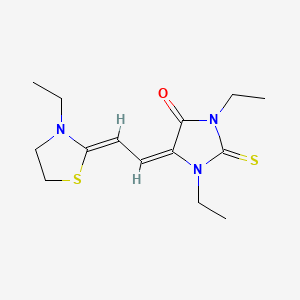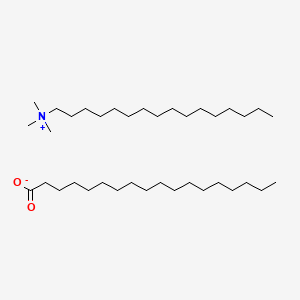
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related conditions. This compound, in particular, is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that contribute to its pharmacological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride typically involves several steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.
Substitution Reactions: Introduction of the chloro, dimethylamino, and phenyl groups through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, such as chromatography and spectroscopy.
Biology
In biological research, it is used to study the effects of benzodiazepines on various biological systems, including their interaction with neurotransmitter receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry
In the pharmaceutical industry, it is used in the development and testing of new benzodiazepine derivatives with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride apart is its unique combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, onset of action, and side effect profile.
Eigenschaften
CAS-Nummer |
1242-71-3 |
|---|---|
Molekularformel |
C20H24Cl3N3O |
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
7-chloro-1-[1-(dimethylamino)propan-2-yl]-5-phenyl-3H-1,4-benzodiazepin-2-one;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-14(13-23(2)3)24-18-10-9-16(21)11-17(18)20(22-12-19(24)25)15-7-5-4-6-8-15;;/h4-11,14H,12-13H2,1-3H3;2*1H |
InChI-Schlüssel |
JULCZDGUUXWYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


